molecular formula C8H5BrClNO2S B1415590 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride CAS No. 1807081-61-3

2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride

Cat. No. B1415590
CAS RN: 1807081-61-3
M. Wt: 294.55 g/mol
InChI Key: QLAFCFNPTMISSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride, also known as BMS-Cl, is a chemical compound used in organic synthesis and as a reagent in laboratory experiments. It is a colorless solid that is soluble in organic solvents and is used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BMS-Cl is also used as a reagent in a variety of biochemical and physiological studies, as it can be used to modify proteins and other molecules.

Scientific Research Applications

2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is used in a variety of scientific research applications, including the modification of proteins and other molecules. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride can be used to modify proteins and other molecules in a variety of ways, such as by introducing a new functional group or by blocking a specific site on the molecule. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride can also be used to label proteins or other molecules for subsequent detection or analysis. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is also used in a variety of other scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, and the study of enzyme kinetics and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is not fully understood, but it is believed to involve the formation of a bromoacetamide-cyanoacetamide adduct, which then reacts with methylbenzenesulfonyl chloride to form 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride. The reaction of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride with proteins and other molecules is believed to involve the formation of a covalent bond between the sulfur atom of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride and the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride are not fully understood, but it is believed to be relatively nontoxic. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride has been used in a variety of biochemical and physiological studies, and it has been shown to have some effects on proteins and other molecules. For example, 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride has been shown to inhibit the activity of certain enzymes, and it has been shown to modify the structure and function of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride in lab experiments include its low cost and ease of use. 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride is also relatively nontoxic and can be used to modify proteins and other molecules in a variety of ways. The main limitation of using 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride in lab experiments is that it can be difficult to control the reaction conditions, which can lead to undesired side reactions.

Future Directions

The potential future directions for 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride and its use in organic synthesis reactions is needed. It would also be beneficial to further study the use of 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride in the modification of proteins and other molecules, as well as its use in the synthesis of pharmaceuticals and agrochemicals. Finally, further research into the advantages and limitations of using 2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride in lab experiments is needed.

properties

IUPAC Name

2-bromo-3-cyano-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-3-6(4-11)7(9)8(5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAFCFNPTMISSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-cyano-6-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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